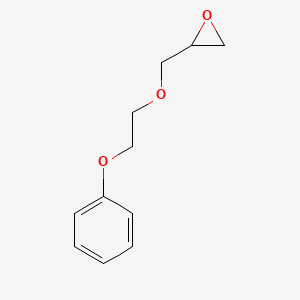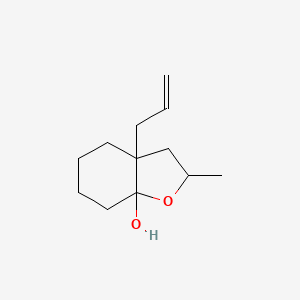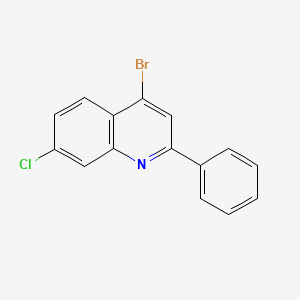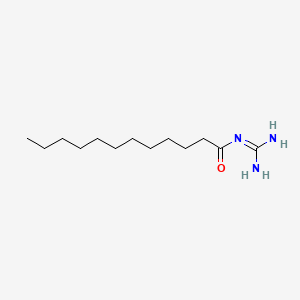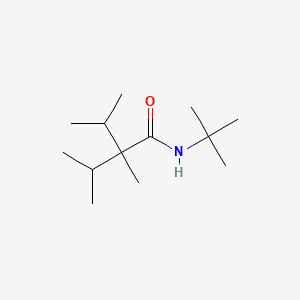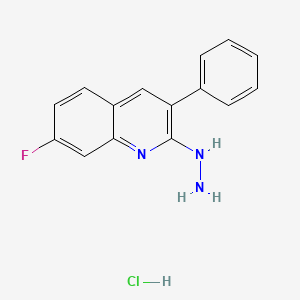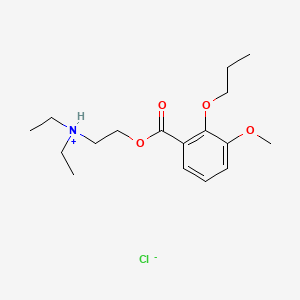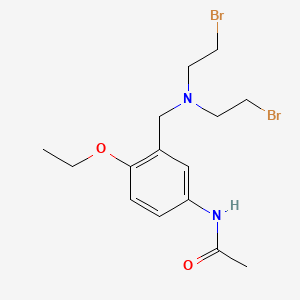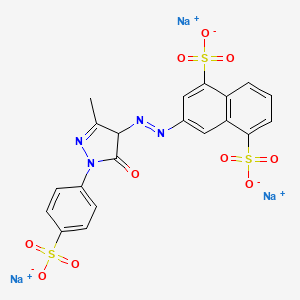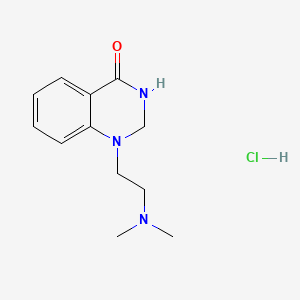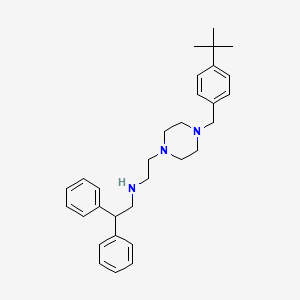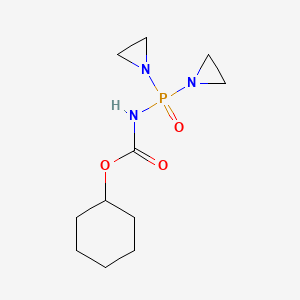
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of aziridine rings, a phosphinyl group, and a cyclohexyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester typically involves the reaction of aziridine with phosphinyl chloride, followed by the introduction of a cyclohexyl ester group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings and phosphinyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinyl derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce aziridine and phosphinyl functionalities into target molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving aziridine and phosphinyl groups.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine rings can form covalent bonds with nucleophilic sites in proteins, while the phosphinyl group can participate in phosphorylation reactions. These interactions can modulate biological pathways and processes .
相似化合物的比较
Similar Compounds
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 1,2,3-propanetriyl ester: This compound has a similar structure but with a different ester group.
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, methyl ester: Another similar compound with a methyl ester group instead of a cyclohexyl ester.
Uniqueness
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester is unique due to its specific combination of aziridine rings, phosphinyl group, and cyclohexyl ester moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
70647-61-9 |
|---|---|
分子式 |
C11H20N3O3P |
分子量 |
273.27 g/mol |
IUPAC 名称 |
cyclohexyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |
InChI |
InChI=1S/C11H20N3O3P/c15-11(17-10-4-2-1-3-5-10)12-18(16,13-6-7-13)14-8-9-14/h10H,1-9H2,(H,12,15,16) |
InChI 键 |
WZMIHMQOTALNNH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC(=O)NP(=O)(N2CC2)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



